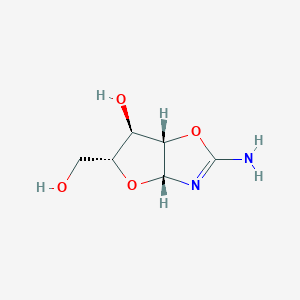
Datpn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Datpn, also known as N,N-diisopropyltryptamine, is a chemical compound that belongs to the tryptamine class of compounds. It is a psychedelic drug that has gained popularity in recent years due to its unique effects on the human mind. Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored.
Mecanismo De Acción
The mechanism of action of Datpn is not fully understood. It is believed to act on the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. Datpn is also believed to affect the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Biochemical and Physiological Effects:
Datpn has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased creativity. It has also been found to increase heart rate and blood pressure, and can cause dilated pupils and increased body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Datpn has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Another advantage is that it has a relatively short half-life, which makes it easier to study its effects on the body. However, one limitation is that it is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Direcciones Futuras
There are a number of future directions for research on Datpn. One area of research is the potential therapeutic applications of Datpn in the treatment of depression, anxiety, and addiction. Another area of research is the potential use of Datpn in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of Datpn, and its effects on the brain and body.
Métodos De Síntesis
Datpn can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of tryptamine with formic acid and isopropyl alcohol. The Eschweiler-Clarke reaction involves the reaction of tryptamine with formaldehyde and isopropyl alcohol.
Aplicaciones Científicas De Investigación
Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of cancer.
Propiedades
Número CAS |
109485-64-5 |
|---|---|
Nombre del producto |
Datpn |
Fórmula molecular |
C29H34ClNO9 |
Peso molecular |
576 g/mol |
Nombre IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |
Clave InChI |
UURZVEUAJLBIKP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
SMILES canónico |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Sinónimos |
4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)


![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)








